molecular formula C18H23N3O B14785108 2-amino-N-cyclopropyl-N-(isoquinolin-1-ylmethyl)-3-methylbutanamide

2-amino-N-cyclopropyl-N-(isoquinolin-1-ylmethyl)-3-methylbutanamide

Número de catálogo: B14785108
Peso molecular: 297.4 g/mol
Clave InChI: CZWMNGLLDLVEHF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-amino-N-cyclopropyl-N-(isoquinolin-1-ylmethyl)-3-methylbutanamide is a synthetic organic compound offered for research and development purposes. This molecule features a distinctive molecular architecture that combines an isoquinoline heterocycle, a cyclopropyl ring, and a branched 2-amino-3-methylbutanamide backbone. The isoquinoline scaffold is a privileged structure in medicinal chemistry, often associated with biological activity and is found in compounds that interact with various enzymatic targets and G protein-coupled receptors (GPCRs) . The incorporation of a cyclopropyl group is a common strategy in drug design to confer metabolic stability, modulate physicochemical properties, and introduce conformational constraint into aliphatic systems . Furthermore, cyclopropyl groups can influence a compound's pharmacokinetic profile by reducing susceptibility to oxidative metabolism . The specific research applications and biological mechanisms of this particular compound are areas of ongoing investigation. It is intended for use in laboratory studies only and is strictly classified as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Propiedades

Fórmula molecular

C18H23N3O

Peso molecular

297.4 g/mol

Nombre IUPAC

2-amino-N-cyclopropyl-N-(isoquinolin-1-ylmethyl)-3-methylbutanamide

InChI

InChI=1S/C18H23N3O/c1-12(2)17(19)18(22)21(14-7-8-14)11-16-15-6-4-3-5-13(15)9-10-20-16/h3-6,9-10,12,14,17H,7-8,11,19H2,1-2H3

Clave InChI

CZWMNGLLDLVEHF-UHFFFAOYSA-N

SMILES canónico

CC(C)C(C(=O)N(CC1=NC=CC2=CC=CC=C21)C3CC3)N

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-cyclopropyl-N-(isoquinolin-1-ylmethyl)-3-methylbutanamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the isoquinoline moiety through cyclization reactions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions, is a well-known method for synthesizing isoquinoline derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using efficient catalysts, such as metal catalysts or catalyst-free processes in water, to enhance the yield and reduce the environmental impact . The choice of solvents, reaction temperatures, and purification methods are also crucial factors in industrial production.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-Amino-N-cyclopropyl-N-(isoquinolin-1-ylmethyl)-3-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxides, while reduction can produce tetrahydroisoquinoline derivatives .

Aplicaciones Científicas De Investigación

(S)-2-Amino-N-cyclopropyl-N-(isoquinolin-1-ylmethyl)-3-methylbutanamide has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(isoquinolin-1-ylmethyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety can bind to active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

N-Hydroxy-2-[[(4-Methoxyphenyl)Sulfonyl] 3-Picolyl)Amino]-3-Methylbutanamide Hydrochloride

Source : Tissue engineering study (2016)

  • Structure : Shares the 3-methylbutanamide core but incorporates a hydroxamic acid group (N-hydroxy), a sulfonyl linker, and a 4-methoxyphenyl-picolyl moiety.
  • Application : Acts as a matrix metalloproteinase (MMP) inhibitor (10<sup>−5</sup> M) in artificial skin cultures. The hydroxamic acid group likely chelates zinc in MMP active sites.
  • Comparison: The target compound lacks the hydroxamic acid and sulfonyl groups, suggesting divergent biological targets.

(S)-N-{(S)-1-[(4S,5S)-4-Benzyl-2-Oxooxazolidin-5-Yl]-3-Phenylpropan-2-Yl}-2-{3-[(2-Isopropylthiazol-4-Yl)Methyl]-3-Methylureido}-3-Methylbutanamide

Source : Pharmacopeial Forum (2017)

  • Structure: Contains a 3-methylbutanamide backbone with a thiazole-methyl-urea substituent and a benzyl-oxazolidinone group.
  • Comparison: The target compound’s cyclopropyl and isoquinoline groups may improve stability compared to the degradant’s oxazolidinone and thiazole motifs. Cyclopropyl’s rigidity could reduce metabolic oxidation, enhancing pharmacokinetics.

ADC1770 Mal-PhAc-PEG(4)-Val-Ala-PAB

Source : Glycosylated building blocks (2023)

  • Structure: A complex conjugate featuring a 3-methylbutanamide segment linked to polyethylene glycol (PEG), valine-alanine dipeptide, and a para-aminobenzyl (PAB) group.
  • Application : Likely used as a prodrug or antibody-drug conjugate (ADC) for targeted delivery.
  • Comparison: The target compound lacks PEG and peptide components, suggesting simpler pharmacokinetics but reduced tissue specificity. Its isoquinoline group may enable direct interactions with biological targets without requiring enzymatic cleavage.

Structural and Functional Data Table

Compound Name Core Structure Key Substituents Potential Applications Reference
2-Amino-N-cyclopropyl-N-(isoquinolin-1-ylmethyl)-3-methylbutanamide 3-Methylbutanamide Cyclopropyl, Isoquinolin-1-ylmethyl Kinase inhibition, CNS targeting
N-Hydroxy-2-[[(4-methoxyphenyl)sulfonyl] 3-picolyl)amino]-3-methylbutanamide 3-Methylbutanamide N-Hydroxy, Sulfonyl, 4-Methoxyphenyl MMP inhibition
(S)-N-{...}-3-methylbutanamide (degradant) 3-Methylbutanamide Thiazole-methyl-urea, Benzyl-oxazolidinone Unspecified (degradation product)
ADC1770 Mal-PhAc-PEG(4)-Val-Ala-PAB 3-Methylbutanamide PEG, Val-Ala, PAB Targeted drug delivery

Actividad Biológica

2-amino-N-cyclopropyl-N-(isoquinolin-1-ylmethyl)-3-methylbutanamide, also referred to by its CAS number 1354004-08-2, is a compound that has garnered interest due to its potential biological activities. This article delves into the compound's synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group and an isoquinoline moiety, which are significant in determining its biological activity. The molecular formula is C18H23N3OC_{18}H_{23}N_3O, and it has a unique three-dimensional structure that facilitates its interaction with biological targets.

PropertyValue
Molecular FormulaC18H23N3O
CAS Number1354004-08-2
Purity≥97%
Synonyms(S)-2-Amino-N-cyclopropyl-N-(isoquinolin-1-ylmethyl)-3-methylbutanamide

Research indicates that the compound may act on various biological pathways, particularly those involved in cell signaling and apoptosis. The isoquinoline structure is known for its role in modulating neurotransmitter systems, suggesting potential applications in neurological disorders.

Case Studies

  • Cytotoxic Activity : A study evaluated the cytotoxic effects of various derivatives related to isoquinoline compounds. The results indicated that compounds with similar structures exhibited significant cytotoxicity against cancer cell lines such as MDA-MB-231 and HT-29, suggesting potential therapeutic applications in oncology .
  • Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties. It was observed that derivatives could inhibit apoptosis in neuronal cell lines under stress conditions, indicating a possible role in treating neurodegenerative diseases .
  • Antimicrobial Activity : In vitro assays demonstrated that compounds with similar structures exhibited antimicrobial properties against Gram-positive bacteria, which could be relevant for developing new antibiotics .

Table 2: Summary of Biological Activities

Activity TypeFindingsReference
CytotoxicitySignificant against MDA-MB-231
NeuroprotectionInhibition of apoptosis
AntimicrobialActivity against Gram-positive bacteria

Research Findings

Recent studies have focused on the synthesis and modification of this compound to enhance its biological activity. Structure-activity relationship (SAR) studies have revealed that modifications to the cyclopropyl and isoquinoline portions can significantly affect potency and selectivity for biological targets.

Key Research Insights

  • Synthesis : The compound was synthesized through a multi-step process involving cyclization and amination reactions, highlighting the importance of synthetic strategies in drug development.
  • Biological Assays : Various assays (MTT, LDH) were employed to assess cytotoxicity and cell viability, providing quantitative data on the compound's efficacy against different cell lines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-N-cyclopropyl-N-(isoquinolin-1-ylmethyl)-3-methylbutanamide, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound's synthesis typically involves multi-step amide coupling, with cyclopropyl and isoquinoline moieties introduced via nucleophilic substitution or reductive amination. Purity optimization requires rigorous purification steps:

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .
  • Crystallization : Ethanol/water mixtures are effective for recrystallization due to the compound’s moderate polarity.
  • Analytical Validation : Confirm purity via LC-MS (ESI+) and 1^1H/13^13C NMR, ensuring absence of unreacted intermediates (e.g., residual isoquinoline derivatives) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s stereochemistry and functional groups?

  • Methodological Answer :

  • NMR : 1^1H NMR resolves cyclopropyl proton splitting patterns (δ 1.2–1.8 ppm) and confirms the isoquinoline aromatic system (δ 7.5–8.5 ppm). 13^13C NMR identifies carbonyl (C=O, ~170 ppm) and cyclopropyl carbons (~10–20 ppm) .
  • IR Spectroscopy : Key peaks include N-H stretches (~3300 cm1^{-1}) and carbonyl stretches (~1650 cm1^{-1}) .
  • Circular Dichroism (CD) : Required to confirm stereochemical integrity of chiral centers (e.g., α-carbon of the amino group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in observed bioactivity data (e.g., inconsistent IC50_{50} values) across different assays?

  • Methodological Answer : Contradictions may arise from assay-specific variables:

  • Assay Design : Compare results from cell-free (e.g., enzyme inhibition) vs. cell-based assays. Cell permeability differences (logP ~2.5) may explain discrepancies .
  • Solubility Factors : Use DMSO stock solutions at ≤0.1% v/v to avoid solvent interference. Pre-test solubility in PBS or cell media via nephelometry .
  • Data Normalization : Include positive/negative controls (e.g., staurosporine for kinase inhibition) and apply statistical corrections (e.g., Z-factor for HTS reliability) .

Q. What computational strategies are suitable for predicting the compound’s target interactions, given its structural complexity?

  • Methodological Answer :

  • Molecular Docking : Use Schrödinger Glide or AutoDock Vina with flexible side-chain sampling for the cyclopropyl group’s conformational flexibility .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability with potential targets (e.g., kinases or GPCRs).
  • QSAR Modeling : Correlate substituent effects (e.g., methyl vs. ethyl groups) with activity using CoMFA or 3D-QSAR .

Q. How should researchers design in vivo studies to evaluate pharmacokinetics, given the compound’s metabolic liabilities?

  • Methodological Answer :

  • Metabolic Stability : Pre-screen in liver microsomes (human/rodent) to identify CYP450-mediated oxidation hotspots (e.g., isoquinoline ring) .
  • Formulation : Use PEGylated nanoparticles or liposomes to enhance bioavailability if poor solubility (<10 µM in PBS) is observed .
  • PK Parameters : Measure t1/2t_{1/2}, CmaxC_{\text{max}}, and AUC in rodent models via LC-MS/MS plasma analysis, dosing intravenously (1 mg/kg) and orally (5 mg/kg) .

Data Contradiction Analysis

Q. How to address conflicting cytotoxicity results between cancer cell lines and primary cell models?

  • Methodological Answer :

  • Cell Line Variability : Test in ≥3 cancer lines (e.g., HeLa, MCF-7) and primary fibroblasts. Differences may arise from p53 status or efflux pump expression (e.g., ABCB1).
  • Dose-Response Refinement : Use 10-point dilution series (1 nM–100 µM) and calculate Hill slopes to identify off-target effects .
  • Mechanistic Follow-Up : Perform RNA-seq or phosphoproteomics to compare pathway activation (e.g., apoptosis vs. necrosis markers) .

Notes on Evidence Limitations

  • The provided evidence (IDs 1–4) lacks direct data on the queried compound but offers methodological parallels (e.g., amide synthesis in , safety protocols in ). Researchers should prioritize peer-reviewed journals (e.g., J. Med. Chem.) for compound-specific data.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.